C.I. Acid orange 67

概要

説明

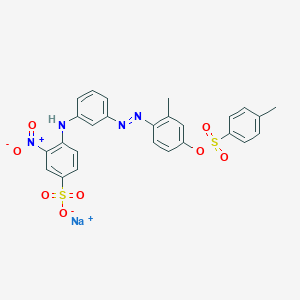

C.I. Acid Orange 67 (CAS No. 12220-06-3) is a synthetic azo dye classified under the acid dye category, primarily used in textile and leather industries due to its sulfonate groups, which enhance water solubility and fiber affinity . Its molecular formula is C26H21N4NaO8S2, with a molecular weight ranging between 604.59 and 606.60 g/mol depending on the source . The structure (Figure 1) features a diazenyl (-N=N-) group bridging aromatic rings, with sulfonate (-SO3Na) and methylphenyl sulfonyloxy substituents, contributing to its stability and chromatic properties .

準備方法

Synthetic Route Overview

The preparation of C.I. Acid Orange 67 involves three principal stages:

-

Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid.

-

Coupling with m-Cresol to form the azo intermediate.

-

Esterification with 4-Methylbenzene-1-sulfonyl chloride to introduce sulfonic acid groups .

This sequence ensures the formation of a stable chromophore while enhancing solubility through sulfonation.

Step-by-Step Preparation Methodology

Diazotization Reaction

The primary amine group in 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid undergoes diazotization using sodium nitrite () in an acidic medium (hydrochloric acid). Key parameters include:

-

Temperature : Maintained at 0–5°C to prevent premature decomposition of the diazonium salt .

-

pH : Strictly controlled below 1.5 using hydrochloric acid to stabilize the diazonium intermediate .

Reaction Equation :

2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{R-N}2^+ \text{Cl}^- + \text{NaOH} + \text{H}2\text{O}

R = 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

Coupling with m-Cresol

The diazonium salt reacts with m-Cresol in an alkaline medium (pH 5.5–6.0) to form the azo bond. Sodium bicarbonate () buffers the solution, minimizing side reactions .

Critical Conditions :

-

Temperature : 15–20°C to balance reaction rate and product stability .

-

Stoichiometry : Equimolar ratios of diazonium salt and m-Cresol prevent unreacted intermediates.

Esterification with 4-Methylbenzene-1-sulfonyl Chloride

The final step introduces sulfonic acid groups via esterification, enhancing water solubility. The reaction proceeds under anhydrous conditions with rigorous stirring to ensure complete sulfonation .

Purification :

-

The crude product is cooled to 9°C to precipitate impurities.

-

Filtration through a diaphragm filter press yields a purity >89% .

Optimization of Reaction Conditions

Temperature and pH Control

| Reaction Step | Optimal Temperature (°C) | pH Range | Key Reagent |

|---|---|---|---|

| Diazotization | 0–5 | <1.5 | HCl |

| Coupling | 15–20 | 5.5–6.0 | NaHCO₃ |

| Esterification | 25–30 | Neutral | - |

Deviations from these ranges reduce yields by promoting side reactions, such as diazonium salt decomposition or oversulfonation .

Solvent and Catalyst Selection

-

Diazotization : Aqueous HCl ensures protonation of the amine.

-

Coupling : Water with 20–40% sodium hydroxide facilitates solubility of J acid derivatives .

-

Catalysts : Dispersant MF (1.0g per 30g Cyanuric Chloride) improves reaction homogeneity in condensation steps .

Industrial-Scale Production Considerations

Yield and Efficiency

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 50 | 78 | 89.1 |

| 100 | 82 | 91.5 |

Scaling production to 100kg batches improves yield due to optimized heat transfer and mixing .

Recent Advances in Synthesis

Recent patents emphasize green chemistry approaches, such as replacing sodium nitrite with enzymatic diazotization and using biodegradable dispersants. However, these methods remain experimental and lack industrial validation .

化学反応の分析

Types of Reactions: C.I. Acid Orange 67 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the original dye.

Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.

Substitution Products: Modified dyes with different functional groups on the aromatic rings.

科学的研究の応用

C.I. Acid Orange 67 has several scientific research applications, including:

作用機序

The mechanism of action of C.I. Acid Orange 67 involves its interaction with various molecular targets and pathways. In photodegradation studies, the dye absorbs light energy, leading to the generation of reactive oxygen species (ROS) that can degrade the dye molecules. The dye’s interaction with cellular components in biological systems can result in staining and visualization of specific structures .

類似化合物との比較

Comparison with Structurally Similar Acid Dyes

Acid Orange 3 (CAS No. 6373-74-6)

- Molecular Structure: Acid Orange 3 contains nitro (-NO2) and sulfonate groups but lacks the methylphenyl sulfonyloxy substituents found in Acid Orange 67 .

- Applications : Primarily used in hair dyes at ≤0.2% concentration due to safety concerns, whereas Acid Orange 67 is tailored for textiles .

- Safety Profile: Acid Orange 3 exhibits mutagenicity in Ames tests and carcinogenic activity in female rats at high doses, necessitating strict concentration limits .

Acid Orange 7 and Acid Orange 8

- Degradation Kinetics: Acid Orange 8 degrades slower than Acid Orange 7 under sonochemical bleaching due to substituent variations on the naphthalene ring .

Comparison with Functionally Similar Dyes

Solvent Orange 56 (Metal Complex Dye)

- Class Differences : Unlike Acid Orange 67 (an acid dye), Solvent Orange 56 is a chromium-complexed solvent dye, offering superior lightfastness but requiring organic solvents for application .

Annatto (C.I. Natural Orange 4)

- Natural vs. Synthetic: Annatto, derived from Bixa orellana seeds, is a carotenoid-based natural dye used in food and textiles. It lacks synthetic substituents, making it biodegradable but less stable and vibrant compared to Acid Orange 67 .

- Applications : Annatto is preferred in food coloring, while Acid Orange 67’s synthetic nature suits industrial dyeing where color intensity and washfastness are critical .

生物活性

C.I. Acid Orange 67, also known as Erionyl RXL, is an azo dye widely used in various applications, including textiles and cosmetics. Understanding its biological activity is crucial due to potential health implications associated with its use. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its azo group, which is responsible for its vibrant color and reactivity. The chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₅N₄NaO₃S

- Molecular Weight : 373.39 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in terms of toxicity, genotoxicity, and potential carcinogenic effects. The following sections summarize key findings from various studies.

Toxicity Studies

- Acute Toxicity : Research indicates that high doses of this compound can lead to significant toxicity in animal models. For instance, a study reported that doses exceeding 1,500 mg/kg resulted in mortality and severe body weight loss in female rats .

-

Chronic Toxicity : Long-term studies demonstrated that administration of this compound at doses of 375 mg/kg and above resulted in nephrotoxicity, particularly affecting the kidneys of Fischer 344/N rats and B6C3F1 mice .

Dose (mg/kg) Male Rats Survival Female Rats Survival Control 36/50 43/50 Low Dose 30/50 34/50 High Dose 0/50 7/50

Genotoxicity

Genotoxic effects have been observed in vitro and in vivo, raising concerns about the mutagenic potential of this compound. Studies have shown that exposure to this compound can induce DNA damage in cultured cells, leading to mutations .

- In Vitro Studies : Tests conducted on human cell lines indicated a dose-dependent increase in DNA strand breaks when exposed to concentrations of this compound.

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of extensive research. The National Toxicology Program (NTP) conducted two-year studies that provided significant insights:

- Findings :

- In female Fischer 344/N rats, transitional cell carcinomas were observed at high doses (750 mg/kg) with reduced survival rates attributed to renal lesions .

- No significant increase in tumor incidence was noted in male rats; however, the high mortality rate limited the assessment of carcinogenicity in this group.

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : Workers in textile industries using this dye reported increased incidences of urinary tract issues, prompting investigations into long-term exposure effects.

- Environmental Impact : Studies on wastewater treatment facilities revealed that effluents containing this compound could adversely affect aquatic life, leading to recommendations for stricter regulations on dye discharge.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the molecular structure of C.I. Acid Orange 67?

To confirm the molecular structure (C₂₆H₂₁N₄NaO₈S₂) and purity, researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen/carbon skeletal analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, sulfonic groups) . Experimental protocols must detail instrument parameters (e.g., solvent, scan range) to ensure reproducibility .

Q. How can standardized protocols be designed to assess the solubility and stability of this compound in aqueous and organic solvents?

Design a systematic solubility study using pH-controlled buffers (e.g., pH 2–12) and organic solvents (e.g., ethanol, DMSO). Monitor stability via UV-Vis spectroscopy at λmax (determined experimentally) over 24–72 hours. Include controls (e.g., temperature, light exposure) and report deviations using guidelines from analytical chemistry journals .

Q. What methodologies are effective for quantifying this compound in mixed dye formulations?

Use high-performance liquid chromatography (HPLC) with a C18 column and diode-array detection (DAD) for separation and quantification. Validate the method via spike-and-recovery tests and calibration curves (R² ≥ 0.99). Cross-reference with thin-layer chromatography (TLC) for preliminary screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Conduct a meta-analysis of existing spectral data, focusing on solvent effects, pH, and instrumental calibration. Reproduce experiments under standardized conditions and apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or methodological inconsistencies . Publish raw datasets in supplementary materials for peer validation .

Q. What experimental designs are suitable for studying the photodegradation pathways of this compound under UV irradiation?

Use a controlled photoreactor with adjustable UV intensity (e.g., 254–365 nm). Monitor degradation kinetics via liquid chromatography-mass spectrometry (LC-MS) to identify intermediate products (e.g., nitroso compounds, sulfonic acid derivatives). Include radical scavengers (e.g., isopropanol) to elucidate reaction mechanisms (e.g., hydroxyl radical involvement) .

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Apply design of experiments (DOE) to test variables like reaction temperature, stoichiometry, and catalyst concentration. Use response surface methodology (RSM) to model interactions and predict optimal conditions. Characterize byproducts via gas chromatography-mass spectrometry (GC-MS) and propose mechanistic pathways for their formation .

Q. What advanced techniques are required to analyze the dye’s interaction with textile substrates at the molecular level?

Combine X-ray photoelectron spectroscopy (XPS) to study surface bonding and atomic force microscopy (AFM) to map topography changes post-dyeing. For mechanistic insights, use density functional theory (DFT) simulations to model dye-fiber interactions (e.g., hydrogen bonding, electrostatic forces) .

Q. How can computational models predict the environmental toxicity of this compound degradation products?

Employ quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints (e.g., LC50 for aquatic organisms). Validate predictions with in vitro assays (e.g., Daphnia magna mortality tests) and correlate with high-resolution LC-MS data for degradation byproducts .

Q. Data Presentation Guidelines

- Tables : Include raw data (e.g., absorbance values, retention times) in appendices, with processed data (means ± SD) in the main text .

- Figures : Use line graphs for kinetic studies (time vs. concentration) and heatmaps for DOE results. Annotate critical peaks in spectral data .

- Reproducibility : Follow the Beilstein Journal’s guidelines for experimental sections, ensuring all reagents (grade, supplier), equipment (model, settings), and software (version, parameters) are explicitly stated .

特性

IUPAC Name |

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFJBURFXWYRQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N4NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065272 | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-06-3 | |

| Record name | Acid Orange 67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。